molecular formula C7H13NS B15177005 2-sec-Butyl-2,5-dihydrothiazole CAS No. 39800-93-6

2-sec-Butyl-2,5-dihydrothiazole

Cat. No.: B15177005
CAS No.: 39800-93-6
M. Wt: 143.25 g/mol
InChI Key: BLBWFTQVWINNKA-UHFFFAOYSA-N
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Description

2-sec-Butyl-2,5-dihydrothiazole is a chemical compound with the molecular formula C7H13NS. It is a derivative of thiazole, a heterocyclic aromatic organic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its distinctive properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-sec-Butyl-2,5-dihydrothiazole typically involves the reaction of sec-butylamine with carbon disulfide and an alkylating agent under specific conditions. The reaction proceeds through the formation of an intermediate thiazoline compound, which is then further processed to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-sec-Butyl-2,5-dihydrothiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

2-sec-Butyl-2,5-dihydrothiazole has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: The compound has been studied for its role as a pheromone in rodents, indicating dominance in males and signaling ovulation in females.

  • Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

  • Industry: It is utilized in the production of fragrances and flavoring agents due to its distinctive odor.

Mechanism of Action

The mechanism by which 2-sec-Butyl-2,5-dihydrothiazole exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to receptors or enzymes, leading to physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of the compound.

Comparison with Similar Compounds

  • 2-sec-Butyl-4,5-dihydrothiazole

  • 2-sec-Butylthiazole

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Properties

CAS No.

39800-93-6

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

2-butan-2-yl-2,5-dihydro-1,3-thiazole

InChI

InChI=1S/C7H13NS/c1-3-6(2)7-8-4-5-9-7/h4,6-7H,3,5H2,1-2H3

InChI Key

BLBWFTQVWINNKA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1N=CCS1

Origin of Product

United States

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